molecular formula C10H15NO B8814303 4-Ethyl-2,3,5-trimethylpyridine 1-oxide CAS No. 1015056-80-0

4-Ethyl-2,3,5-trimethylpyridine 1-oxide

Cat. No. B8814303
M. Wt: 165.23 g/mol
InChI Key: STFQDTFFMMBVGW-UHFFFAOYSA-N
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Patent
US08158638B2

Procedure details

A mixture composed of 4-bromo-2,3,5-trimethylpyridine 1-oxide (5.76 g), tetrahydrofuran (60 mL), a 15% solution of triethylaluminum in toluene (40 mL) and tetrakis(triphenylphosphine)palladium (0) (1.54 g) was heated under reflux for six hours. After leaving to cool to room temperature, toluene (60 mL), methanol (12 mL) and subsequently a saturated ammonium chloride solution (18 mL) were added, and the mixture was heated under reflux for one hour. After leaving to cool to room temperature, the insoluble matter was separated off by filtration, and the filtrate was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (chloroform-methanol) to obtain the title compound (3.84 g, 87%) as an oil.
Quantity
5.76 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
1.54 g
Type
catalyst
Reaction Step Three
Quantity
18 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH3:8])=[CH:6][N+:5]([O-:9])=[C:4]([CH3:10])[C:3]=1[CH3:11].O1CC[CH2:14][CH2:13]1.C([Al](CC)CC)C.[Cl-].[NH4+]>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CO>[CH2:13]([C:2]1[C:7]([CH3:8])=[CH:6][N+:5]([O-:9])=[C:4]([CH3:10])[C:3]=1[CH3:11])[CH3:14] |f:3.4,^1:36,38,57,76|

Inputs

Step One
Name
Quantity
5.76 g
Type
reactant
Smiles
BrC1=C(C(=[N+](C=C1C)[O-])C)C
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Al](CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.54 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Four
Name
Quantity
18 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
12 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for six hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After leaving
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After leaving
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the insoluble matter was separated off by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (chloroform-methanol)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C(=[N+](C=C1C)[O-])C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.84 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.